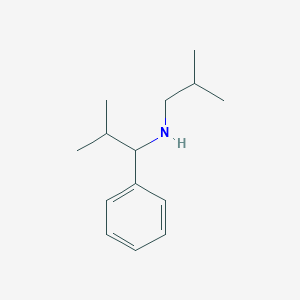
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine typically involves the reaction of a substituted benzyl halide with isobutyronitrile under basic conditions. The resulting intermediate undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the desired amine . The reaction conditions often include the use of strong bases such as sodium or potassium hydroxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1-phenylpropyl)amine
- (2-Methylpropyl)amine
- Phenylpropylamine
Uniqueness
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3 |
InChI Key |
JEGHSGICOHUUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)



![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)





![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
